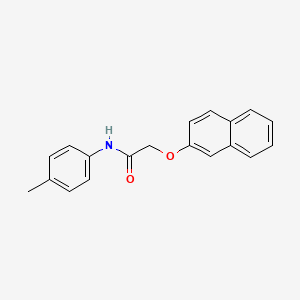

![molecular formula C18H13F2N3O B5571762 N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nicotinamide derivatives are explored extensively in scientific research due to their broad spectrum of biological activities and applications in medicinal chemistry. These compounds, including variations like N-(4-fluorophenyl)nicotinamide derivatives, are investigated for their potential in treating various diseases and as key ingredients in the development of new drugs.

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the modification of natural products and active substructure splicing methods. These processes allow for the creation of new compounds by combining different molecular fragments, such as nitrogen-containing and sulfur-containing heterocycles, to achieve desired chemical properties and biological activities (Wu et al., 2022).

Molecular Structure Analysis

Structural analysis of nicotinamide derivatives reveals a variety of supramolecular structures, often characterized by their ability to form hydrogen bonds and create complex networks. These structures are crucial for understanding the compound's physical and chemical properties and its interactions with biological targets (Halaška et al., 2016).

Chemical Reactions and Properties

Nicotinamide derivatives participate in a range of chemical reactions, offering diverse functionalities. For instance, the copper-catalyzed aminative aza-annulation of enynyl azide using N-fluorobenzenesulfonimide is an innovative method to access amino-substituted nicotinate derivatives, showcasing the versatile reactivity and potential for creating complex molecules with specific chemical properties (Reddy et al., 2018).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, crystal structure, and thermal stability, are critical for their application in drug formulation and delivery. Research into co-crystals, like 5-Fluorouracil-nicotinamide, highlights the importance of understanding these properties to enhance drug performance (Zhang et al., 2020).

Chemical Properties Analysis

Nicotinamide derivatives exhibit a wide range of chemical properties that contribute to their biological activity, including their role as enzyme inhibitors, their reactivity towards different chemical agents, and their ability to form stable complexes with metals. These properties are essential for the design and development of new compounds with targeted therapeutic actions (Terauchi et al., 1997).

Applications De Recherche Scientifique

Pharmacological Properties and Neuroprotection

YM-244769 as a Novel Na+/Ca2+ Exchange Inhibitor : This compound demonstrates preferential inhibition of NCX3, offering protection against hypoxia/reoxygenation-induced neuronal cell damage. It suggests therapeutic potential as a neuroprotective drug, highlighting the significance of Na+/Ca2+ exchange inhibitors in managing neuronal injuries (Iwamoto & Kita, 2006).

Metabolic Effects in Cancer Cells

Metabolic Effects of NAMPT Inhibition : A study focusing on the metabolic perturbations in human cancer cells following inhibition of NAMPT, a key enzyme in nicotinamide adenine dinucleotide (NAD+) biosynthesis. The research provides insights into the complex metabolic changes induced by NAMPT inhibition, offering a basis for novel cancer therapeutic strategies (Tolstikov et al., 2014).

Antifungal and Antibacterial Applications

Synthesis and Fungicidal Activity of Nicotinamide Derivatives : Research into N-(thiophen-2-yl) nicotinamide derivatives demonstrates significant fungicidal activities against cucumber downy mildew, surpassing some commercial fungicides. This points to the potential of nicotinamide derivatives in agricultural applications and highlights their role as promising candidates for new fungicides (Wu et al., 2022).

Therapeutic and Nutritional Applications

Nicotinamide in Dermatology : The review discusses the evidence supporting the use of nicotinamide for various dermatological conditions, including its role in nonmelanoma cancer prophylaxis and treatment of blistering disorders and acne vulgaris. It speculates on the future role of nicotinamide in dermatological practice, underscoring its therapeutic versatility (Forbat et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-fluoroanilino)-N-(4-fluorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O/c19-12-6-8-14(9-7-12)23-18(24)16-5-2-10-21-17(16)22-15-4-1-3-13(20)11-15/h1-11H,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQZJEGYUSTNFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-fluoroanilino)-N-(4-fluorophenyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)

![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

![3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5571728.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)